M5 is classified as a metabolite of entrectinib, which itself is categorized under tyrosine kinase inhibitors. As a crucial component in the therapeutic efficacy of entrectinib, M5 plays a significant role in the treatment of various cancers, especially those characterized by NTRK gene fusions and ROS1 alterations.
The synthesis of M5 occurs primarily through metabolic processes rather than traditional synthetic chemistry. The key method involves oxidative metabolism facilitated by the CYP3A4 enzyme. This enzyme catalyzes the conversion of entrectinib into M5 via processes such as N-dealkylation and hydroxylation. The formation of M5 can also include conjugation reactions leading to additional metabolites .
The molecular formula for entrectinib is , with a molecular weight of approximately 560.65 g/mol. The structure of M5 retains significant features from entrectinib but differs due to metabolic modifications. Specific structural details are often represented in chemical databases like PubChem and DrugBank .
M5 undergoes several chemical transformations during its formation from entrectinib:
The predominant route for elimination involves hepatic metabolism, with minimal renal clearance observed .
M5 acts similarly to entrectinib by competitively inhibiting adenosine triphosphate binding at the active sites of tropomyosin receptor kinases and other targeted kinases. This inhibition disrupts downstream signaling pathways critical for tumor cell proliferation and survival:
M5 is utilized primarily in clinical settings as part of cancer therapy regimens involving entrectinib. Its role as an active metabolite enhances the drug's efficacy against tumors harboring specific genetic alterations like NTRK fusions or ROS1 mutations. Research continues into its pharmacokinetics and potential implications in personalized medicine strategies for cancer treatment.
CAS No.: 32448-35-4
CAS No.: 18810-58-7
CAS No.: 13319-33-0
CAS No.: 54986-75-3
CAS No.: